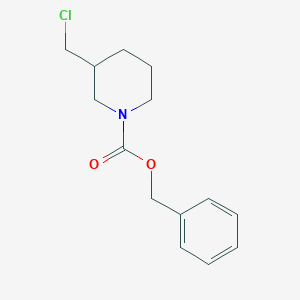

Benzyl 3-(chloromethyl)piperidine-1-carboxylate

Overview

Description

Benzyl 3-(chloromethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a chloromethyl substituent at the 3-position of the piperidine ring. These compounds are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules . The chloromethyl group enhances reactivity, enabling nucleophilic substitution or further functionalization, which is critical in multi-step synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:

Formation of the Piperidine Derivative: Starting with piperidine, the compound is reacted with formaldehyde and hydrochloric acid to form 3-(chloromethyl)piperidine.

Benzylation: The 3-(chloromethyl)piperidine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of Benzyl 3-(chloromethyl)piperidine-1-carboxylate typically involves the following steps:

- Formation of Piperidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Chloromethylation: The introduction of the chloromethyl group can be performed using chloromethyl methyl ether or thionyl chloride under controlled conditions.

- Esterification: The carboxylic acid derivative is reacted with benzyl alcohol to form the ester.

These methods have been optimized for yield and purity, making the compound accessible for further research applications.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly as a precursor for drug development. Its structural features allow it to interact with various biological targets.

- Anticancer Activity: Research has shown that piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies indicate that related compounds can inhibit topoisomerase II, disrupting DNA replication and leading to cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 12 | Topoisomerase II inhibition |

| Related Compound X | FaDu | 15 | DNA intercalation |

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models related to neurodegenerative diseases such as Alzheimer's disease. It inhibits cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

Table 2: Neuroprotective Effects of Piperidine Derivatives

| Compound Name | Model Used | Effect Observed |

|---|---|---|

| This compound | Alzheimer's Model | Cholinesterase inhibition |

| Related Compound Y | Alzheimer's Model | Cognitive enhancement |

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives similar to this compound:

- Case Study 1: A study on a related compound demonstrated significant anticancer effects in vitro, leading to further investigations into its mechanism of action and potential clinical applications.

- Case Study 2: Research on neuroprotective properties showed that compounds with similar structures could improve cognitive function in animal models, suggesting a pathway for developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism by which Benzyl 3-(chloromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Benzyl 3-(chloromethyl)piperidine-1-carboxylate and selected analogs:

Biological Activity

Benzyl 3-(chloromethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a chloromethyl moiety. The presence of these functional groups significantly influences its lipophilicity and reactivity, making it a versatile compound in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules, which can modulate enzyme activity or receptor binding.

1. Enzyme Modulation

This compound has shown potential in modulating enzyme activity related to metabolic pathways. Preliminary studies indicate that it may inhibit or enhance the activity of specific enzymes, which is critical for developing therapeutic agents targeting metabolic disorders.

2. Receptor Interaction

The compound's binding affinity with neurotransmitter receptors has been investigated, suggesting that it may influence neurotransmission pathways. This property positions it as a candidate for further research in neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine structure, such as substituting different groups at the 3-position or altering the benzyl moiety, can lead to significant changes in potency and selectivity against biological targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and benzyl groups | Modulates enzyme activity; potential receptor interactions |

| 1-Benzylpiperidine | Lacks chloromethyl group | Less reactive; reduced biological activity |

| 3-(Chloromethyl)piperidine | Lacks benzyl group | Affects lipophilicity; different reactivity profile |

Case Study 1: Neurological Applications

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. In vitro studies demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential for treating neurodegenerative diseases .

Case Study 2: Cancer Research

In cancer cell lines, compounds structurally related to this compound have been shown to inhibit cell proliferation. For instance, studies on similar piperidine derivatives revealed IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary reaction site due to its electrophilic nature. This group undergoes nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms) with diverse nucleophiles, enabling functionalization for pharmaceutical or material science applications.

Key Reagents and Conditions:

-

Amines : React with primary/secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, Et₃N) to form secondary/tertiary amines .

-

Thiols : Thiol-containing nucleophiles (e.g., sodium thiocyanate) substitute chlorine to form thioether derivatives .

-

Azides : Sodium azide (NaN₃) yields azide intermediates, useful in "click chemistry".

Example Reaction Pathway :

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield piperidine-1-carboxylic acid derivatives.

Reagents and Products:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (concentrated), H₂O | 3-(Chloromethyl)piperidine-1-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O/EtOH | Sodium salt of the carboxylic acid |

Mechanistic Insight :

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .

Reduction Reactions

The ester group is susceptible to reduction, typically yielding alcohols.

Common Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the ester to a primary alcohol, cleaving the benzyl group .

-

Sodium Borohydride (NaBH₄) : Less effective for esters but may reduce other functionalities if present.

Product Example :

Oxidation and Ring Functionalization

While the chloromethyl group itself is not typically oxidized, the piperidine ring or ester group may participate in oxidation under specific conditions:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Benzyl 3-(chloromethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions using solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and bases such as triethylamine to facilitate carboxylation or alkylation steps . Continuous flow reactors may improve yield and purity for industrial scalability. Key parameters include temperature control (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or HPLC to confirm intermediate formation .

Q. How should this compound be stored to ensure stability, and what decomposition products are observed under adverse conditions?

Store in airtight containers under inert gas (e.g., N₂) at 2–8°C, protected from light and moisture. Stability studies indicate decomposition under prolonged exposure to oxygen or humidity, yielding chlorinated byproducts (e.g., benzyl chloride) and piperidine derivatives. Thermal degradation above 100°C releases carbon monoxide and nitrogen oxides . Regular NMR or FTIR analysis is recommended to verify integrity during long-term storage .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for chiral centers (e.g., 3R/3S configurations) .

- HPLC/MS : Validates purity (>98%) and identifies trace impurities (e.g., unreacted chloromethyl precursors) .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects in derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the chloromethyl group?

The chloromethyl group’s reactivity is influenced by steric hindrance from the benzyl carbamate moiety and electronic effects (e.g., piperidine ring basicity). Computational DFT studies suggest transition-state stabilization via hydrogen bonding with proximal amine groups in derivatives. Experimental kinetic data show SN2 pathways dominate in polar aprotic solvents (e.g., DMF), while SN1 mechanisms occur in protic media .

Q. How does structural modification (e.g., fluorination or hydroxylation) impact biological activity and target selectivity?

- Fluorination : Introducing fluorine at the 3-position (as in Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) enhances metabolic stability and receptor binding affinity, as shown in kinase inhibition assays .

- Hydroxylation : Derivatives with hydroxyl groups exhibit increased solubility but reduced blood-brain barrier penetration, as demonstrated in pharmacokinetic models .

Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., IC50 measurements) with molecular docking simulations to prioritize analogs .

Q. How can researchers address contradictions in toxicological and ecological data for this compound?

Existing safety data sheets (SDS) report incomplete toxicological profiles, with acute toxicity and ecotoxicity data marked "not available" . To resolve discrepancies:

- Conduct Ames tests and zebrafish embryo assays to evaluate mutagenicity and aquatic toxicity.

- Compare results with structurally similar compounds (e.g., benzyl piperidine carboxylates lacking chloromethyl groups) to isolate hazard contributions from specific functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

Q. What computational tools are recommended for predicting reactivity and interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding modes with enzymes (e.g., kinases) using software like GROMACS or AMBER .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer during nucleophilic substitutions .

- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and cytochrome P450 interactions .

Tables

| Analytical Techniques | Purpose |

|---|---|

| ¹H/¹³C NMR | Stereochemical confirmation |

| HPLC-MS (ESI+) | Purity validation |

| X-ray Crystallography | Crystal structure resolution |

Properties

IUPAC Name |

benzyl 3-(chloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGTXDVLMZYJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.